2-Methylisonicotinaldehyde

Sirtuin modulation Benzimidazole synthesis Medicinal chemistry building block

2-Methylisonicotinaldehyde (2-methylpyridine-4-carbaldehyde; molecular formula C₇H₇NO; molecular weight 121.14 g/mol) is a heterocyclic aromatic aldehyde belonging to the pyridine-4-carbaldehyde family. It features an aldehyde substituent at the pyridine 4-position and a methyl group at the 2-position, a substitution pattern that distinguishes it from the unsubstituted parent isonicotinaldehyde (pyridine-4-carboxaldehyde, CAS 872-85-5) and from positional isomers such as 2-methylnicotinaldehyde (2-methylpyridine-3-carbaldehyde, CAS 60032-57-7).

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 63875-01-4
Cat. No. B1332963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylisonicotinaldehyde
CAS63875-01-4
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C=O
InChIInChI=1S/C7H7NO/c1-6-4-7(5-9)2-3-8-6/h2-5H,1H3
InChIKeySUMAWDZJEIQACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylisonicotinaldehyde (CAS 63875-01-4) – A Regiochemically Defined Pyridine-4-carbaldehyde Building Block for Sirtuin-Targeted Benzimidazole Synthesis


2-Methylisonicotinaldehyde (2-methylpyridine-4-carbaldehyde; molecular formula C₇H₇NO; molecular weight 121.14 g/mol) is a heterocyclic aromatic aldehyde belonging to the pyridine-4-carbaldehyde family [1]. It features an aldehyde substituent at the pyridine 4-position and a methyl group at the 2-position, a substitution pattern that distinguishes it from the unsubstituted parent isonicotinaldehyde (pyridine-4-carboxaldehyde, CAS 872-85-5) and from positional isomers such as 2-methylnicotinaldehyde (2-methylpyridine-3-carbaldehyde, CAS 60032-57-7) . The compound is recognized principally as a synthetic intermediate in the preparation of benzimidazole-based sirtuin modulators, an application that exploits the specific 2-methyl-4-formyl orientation on the pyridine ring .

Why 2-Methylisonicotinaldehyde Cannot Be Replaced by Generic Pyridine-4-carboxaldehyde or Isomeric Methylpyridinaldehydes in Sirtuin-Modulator Synthesis


The 2-methyl substituent on 2-methylisonicotinaldehyde is not an inert decoration; it is a critical pharmacophoric element required for the generation of the 2-methylpyridin-4-yl motif that appears in benzimidazole-based sirtuin modulators described in patent families such as EP 2315763 B1 and WO 2010003048 A1 [1]. The unsubstituted parent, pyridine-4-carboxaldehyde, lacks this methyl group and therefore cannot yield the same downstream substitution pattern without additional synthetic steps (e.g., late-stage C–H methylation), adding complexity and reducing overall yield. Positional isomers such as 2-methylnicotinaldehyde (aldehyde at 3-position) produce benzimidazoles with the pyridyl nitrogen in a different orientation relative to the benzimidazole core, altering hydrogen-bonding geometry and sirtuin binding affinity—a factor directly implicated in structure–activity relationship studies where meta-substituted benzimidazoles showed markedly weaker sirtuin potency than para-substituted analogues [2]. These structural constraints mean that simple in-class substitution cannot reproduce the regiochemical identity and functional outcome of 2-methylisonicotinaldehyde-derived intermediates.

Quantitative Differentiation Evidence for 2-Methylisonicotinaldehyde (CAS 63875-01-4) Versus Closest Structural Analogs


Regiochemical Enabling of 2-Methylpyridin-4-yl Benzimidazole Pharmacophore for Sirtuin Modulation Versus Unsubstituted Isonicotinaldehyde

2-Methylisonicotinaldehyde provides the 2-methylpyridin-4-yl motif that appears in benzimidazole-based sirtuin inhibitors with reported IC₅₀ values as low as 28 nM against human SIRT2 [1]. The unsubstituted pyridine-4-carboxaldehyde cannot furnish this methyl-substituted pyridine ring without additional synthetic manipulation. Furthermore, SAR studies on benzimidazole-based sirtuin inhibitors demonstrate that para-substituted pyridyl-benzimidazoles (as obtained from 2-methylisonicotinaldehyde) retain higher potency than meta-substituted analogues, which would arise from isomeric methylpyridinaldehydes [2].

Sirtuin modulation Benzimidazole synthesis Medicinal chemistry building block

Boiling Point and Density Differentiation of 2-Methylisonicotinaldehyde Versus Parent Isonicotinaldehyde and Positional Isomers for Purification Method Selection

2-Methylisonicotinaldehyde exhibits a boiling point of 210.7±20.0 °C at 760 mmHg (density 1.1±0.1 g/cm³) , which is approximately 18 °C higher than the unsubstituted pyridine-4-carboxaldehyde (boiling point ~192 °C at 760 mmHg; density 1.137 g/mL at 20 °C) and approximately 19 °C lower than its 3-methyl positional isomer (3-methylisonicotinaldehyde, boiling point 230.2±20.0 °C at 760 mmHg; density 1.095±0.06 g/cm³) . The boiling point of 2-methylisonicotinaldehyde is nearly identical to that of the 2,3-isomer 2-methylnicotinaldehyde (211.9±20.0 °C at 760 mmHg; density 1.095 g/cm³) , indicating that distillation alone may not resolve these two isomers, underscoring the importance of purchasing the correct regioisomer from validated suppliers.

Physicochemical characterization Distillation Process chemistry

Documented Synthetic Yield of 78% for 2-Methylisonicotinaldehyde via N,N-Dimethylenamine Periodate Oxidation with Validated 1H-NMR Identity Confirmation

A published synthetic protocol for 2-methylisonicotinaldehyde, using N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine (6.4 g, 39 mmol) oxidized with sodium periodate (25.2 g, 117 mmol) in methanol at room temperature, delivers a yield of 78% (3.7 g isolated product) after workup . The product identity is confirmed by 1H-NMR (CDCl₃): δ 2.68 (3H, s, 2-CH₃), 7.51 (1H, d, J = 4.9 Hz, pyridine H-5), 7.56 (1H, s, pyridine H-3), 8.76 (1H, d, J = 4.9 Hz, pyridine H-6), 10.05 (1H, s, CHO) . By comparison, a cobalt-mediated cyclization of unsubstituted 4-pyridinecarboxaldehyde with 2-nitroaniline to form 2-(4-pyridyl)benzimidazole was reported to proceed in only 39% yield [1], illustrating the efficiency advantage of the pre-methylated building block over post-synthetic methylation strategies.

Synthetic methodology Quality control NMR characterization

Commercial Purity Benchmark of ≥98% with Multi-Vendor Availability and Batch-Specific Analytical Certification (HPLC, NMR, GC) for 2-Methylisonicotinaldehyde

2-Methylisonicotinaldehyde is commercially available at ≥98% purity from multiple reputable suppliers, including Sigma-Aldrich (98%) , Aladdin Scientific (98%) , and Bidepharm (98%, with batch-specific QC reports including NMR, HPLC, and GC) . In comparison, the 3-methyl positional isomer (3-methylisonicotinaldehyde, CAS 74663-96-0) is typically offered only at 95% purity , and 2-methylnicotinaldehyde (CAS 60032-57-7) is listed at 97% . The consistent 98% purity specification across multiple vendors for 2-methylisonicotinaldehyde reflects a mature supply chain with established quality standards.

Commercial sourcing Purity specification Procurement quality assurance

High-Value Application Scenarios for 2-Methylisonicotinaldehyde (CAS 63875-01-4) Based on Quantitatively Supported Differentiation


Medicinal Chemistry: Synthesis of 2-(2-Methylpyridin-4-yl)benzimidazole Sirtuin Modulators for Aging, Metabolic, and Oncology Programs

2-Methylisonicotinaldehyde is the direct precursor for constructing 2-(2-methylpyridin-4-yl)benzimidazole scaffolds that have demonstrated nanomolar SIRT2 inhibitory activity (IC₅₀ = 28 nM) [1]. The pre-installed 2-methyl group eliminates the need for post-synthetic pyridine C–H methylation, a transformation that often requires directing-group strategies or harsh conditions incompatible with late-stage functionalized intermediates. The compound's documented role in patent families EP 2315763 B1 and WO 2010003048 A1 as a key intermediate for sirtuin modulators [2] positions it as a strategically validated building block for drug discovery programs targeting SIRT1/SIRT2-mediated diseases including neurodegeneration, metabolic disorders, and cancer.

Process Chemistry: Scalable Benzimidazole Library Synthesis with Validated 78% Yield Using Robust Periodate Oxidation Chemistry

The published synthetic route to 2-methylisonicotinaldehyde proceeds at room temperature using sodium periodate in methanol, delivering 78% isolated yield (3.7 g scale) without requiring cryogenic conditions, transition-metal catalysts, or chromatographic purification beyond simple extraction and filtration [1]. This operational simplicity, combined with the fully assigned 1H-NMR reference spectrum (δ 2.68, 7.51, 7.56, 8.76, 10.05 in CDCl₃) [2], makes the compound amenable to in-house resynthesis for laboratories requiring larger quantities, with identity verification achievable through routine NMR analysis. The 78% yield benchmark also provides a performance target against which improved synthetic protocols can be measured.

Quality-Controlled Procurement: Multi-Vendor Sourcing at 98% Purity with Traceable Analytical Documentation

With consistent 98% purity specifications available from Sigma-Aldrich, Aladdin Scientific, and Bidepharm (the latter offering batch-specific NMR, HPLC, and GC reports) [1], procurement teams can establish competitive bidding among multiple qualified suppliers while maintaining a verifiable purity floor. The availability of detailed analytical certificates from Bidepharm [2] is particularly valuable for GLP-compliant laboratories and regulated environments where lot-to-lot traceability is mandatory.

Regiochemical Reference Standard: Discrimination from Positional Isomers via Boiling Point and NMR Fingerprinting

The near-identical boiling points of 2-methylisonicotinaldehyde (210.7 °C) and its 2,3-isomer 2-methylnicotinaldehyde (211.9 °C) [1] mean that distillation cannot reliably resolve these regioisomers. Laboratories performing in-house synthesis or receiving custom-synthesized material must employ 1H-NMR fingerprinting against the published reference spectrum (δ 10.05 for the aldehyde proton, characteristic aromatic splitting pattern) [2] to confirm regioisomeric identity. The distinct NMR signatures of the 2-methyl-4-formyl vs. 2-methyl-3-formyl vs. 3-methyl-4-formyl substitution patterns provide unambiguous identity confirmation, making the published spectral data an essential QC reference for procurement and incoming inspection.

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